![molecular formula C11H7F3N2O3S2 B15211689 1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one CAS No. 62617-24-7](/img/structure/B15211689.png)
1-{3-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone is a chemical compound that features a trifluoromethyl group, a thiadiazole ring, and a sulfonyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-sulfonyl chloride with 3-acetylphenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride in dichloromethane for Friedel-Crafts acylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
作用機序
The mechanism of action of 1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group can form strong hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity .
類似化合物との比較
Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: Similar structure but lacks the thiadiazole ring.
1-(3-(Trifluoromethyl)phenyl)ethanone: Similar structure but lacks the sulfonyl and thiadiazole groups.
1-(3-(Trifluoromethyl)phenyl)-2-propanone: Similar structure but has a different functional group attached to the phenyl ring.
Uniqueness
1-(3-((5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)sulfonyl)phenyl)ethanone is unique due to the presence of the trifluoromethyl group, thiadiazole ring, and sulfonyl group in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
62617-24-7 |
|---|---|
分子式 |
C11H7F3N2O3S2 |
分子量 |
336.3 g/mol |
IUPAC名 |
1-[3-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfonyl]phenyl]ethanone |
InChI |
InChI=1S/C11H7F3N2O3S2/c1-6(17)7-3-2-4-8(5-7)21(18,19)10-16-15-9(20-10)11(12,13)14/h2-5H,1H3 |
InChIキー |
BKRUCLFOURCSJL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)C2=NN=C(S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


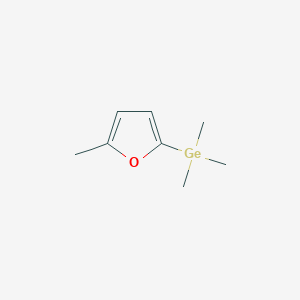
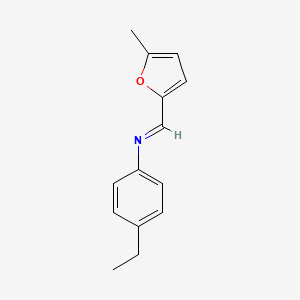
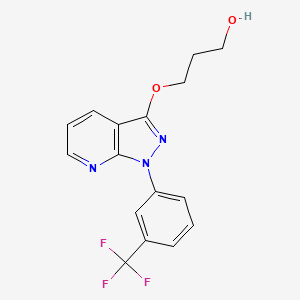

![1-[(4-Fluorophenyl)methyl]-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B15211629.png)
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
![2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B15211643.png)
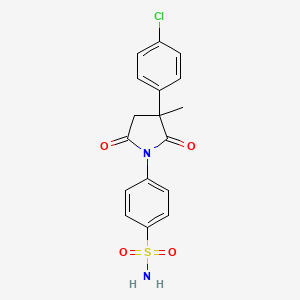
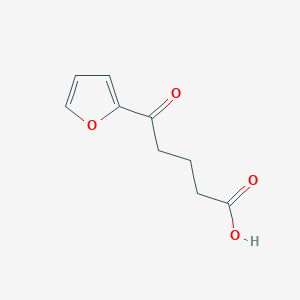

![4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15211660.png)
![2-[4-(4-Methylbenzene-1-sulfonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B15211668.png)
![1H-Indole-3-carboxaldehyde, 1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15211674.png)

